![molecular formula C10H15NO B069431 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone CAS No. 165173-38-6](/img/structure/B69431.png)
1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone, also known as ACPA, is a synthetic compound that acts as a selective agonist for the cannabinoid receptor type 1 (CB1). It was first synthesized in 1997 by Pfizer, and since then has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes.
作用機序
1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone acts as a selective agonist for the CB1 receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Upon binding to the CB1 receptor, 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone activates a signaling cascade that leads to the inhibition of neurotransmitter release and the modulation of various cellular processes.
生化学的および生理学的効果
1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone has been shown to have a range of biochemical and physiological effects, including the modulation of pain perception, appetite regulation, and memory formation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of using 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone in lab experiments is its selectivity for the CB1 receptor, which allows for the specific modulation of this receptor without affecting other receptors or cellular processes. However, one limitation of using 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone is its potential to cause off-target effects, particularly at high concentrations or in non-selective experimental conditions.
将来の方向性
There are several potential future directions for research involving 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone, including:
1. Investigating the potential therapeutic benefits of CB1 receptor agonists in the treatment of various disorders, such as obesity, addiction, and neurodegenerative diseases.
2. Studying the role of the endocannabinoid system in the regulation of pain perception, and developing novel CB1 receptor agonists with improved analgesic properties.
3. Exploring the potential of CB1 receptor agonists as a treatment for inflammatory bowel disease, based on evidence suggesting that the endocannabinoid system plays a role in the regulation of gut inflammation.
4. Investigating the potential of CB1 receptor agonists as a treatment for psychiatric disorders, such as anxiety and depression, based on evidence suggesting that the endocannabinoid system plays a role in the regulation of mood and emotional processing.
In conclusion, 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone is a synthetic compound that acts as a selective agonist for the CB1 receptor, and has been extensively used in scientific research to study the endocannabinoid system and its role in various physiological processes. While there are limitations to its use in lab experiments, 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone has the potential to contribute to the development of novel therapies for a range of disorders.
合成法
The synthesis of 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone involves several steps, starting with the reaction of cyclopentadiene with acrolein to form the dienone intermediate. This is followed by a Diels-Alder reaction with methyl vinyl ketone to produce the cycloadduct, which is then reduced to the corresponding alcohol. The final step involves the conversion of the alcohol to the ketone using a mild oxidizing agent.
科学的研究の応用
1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone has been extensively used in scientific research to study the CB1 receptor and its role in various physiological processes, including pain perception, appetite regulation, and memory formation. It has also been used to investigate the potential therapeutic benefits of CB1 receptor agonists in the treatment of various disorders, such as obesity, addiction, and neurodegenerative diseases.
特性
CAS番号 |
165173-38-6 |
|---|---|
製品名 |
1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone |
分子式 |
C10H15NO |
分子量 |
165.23 g/mol |
IUPAC名 |
1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone |
InChI |
InChI=1S/C10H15NO/c1-6(2)8-4-9(7(3)12)10(11)5-8/h8H,1,4-5,11H2,2-3H3/t8-/m1/s1 |
InChIキー |
CPSNYJIBUBJXNL-MRVPVSSYSA-N |
異性体SMILES |
CC(=C)[C@@H]1CC(=C(C1)N)C(=O)C |
SMILES |
CC(=C)C1CC(=C(C1)N)C(=O)C |
正規SMILES |
CC(=C)C1CC(=C(C1)N)C(=O)C |
同義語 |
Ethanone, 1-[2-amino-4-(1-methylethenyl)-1-cyclopenten-1-yl]-, (R)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



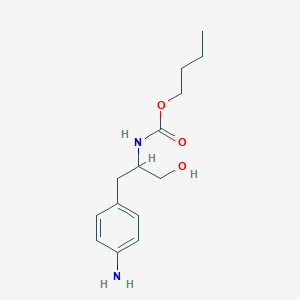
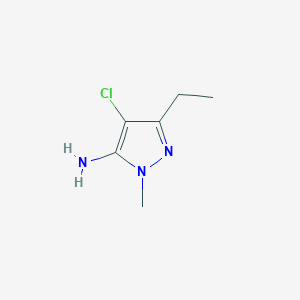
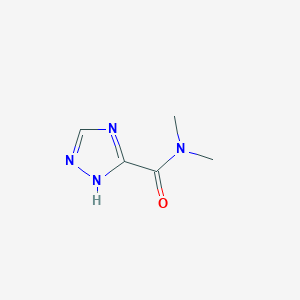
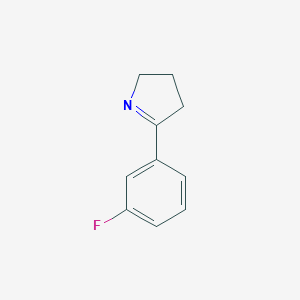

![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B69364.png)
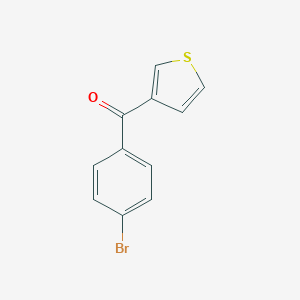
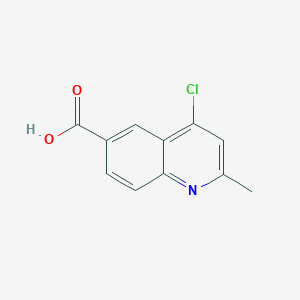
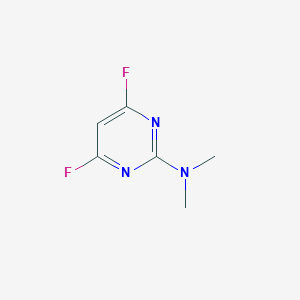
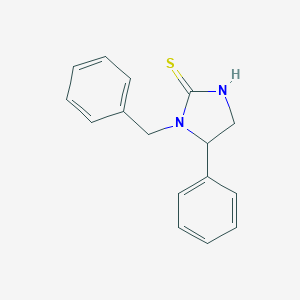
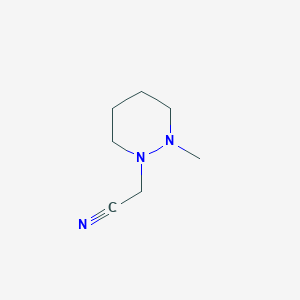
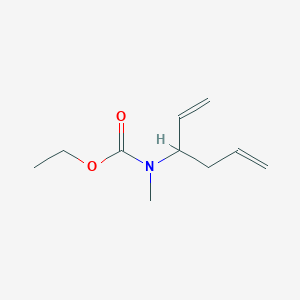
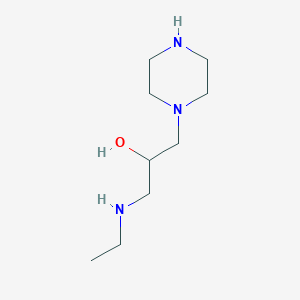
![Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)]-](/img/structure/B69376.png)